molecular formula C16H11BrN2O2 B2562341 (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 448905-40-6

(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2562341
CAS No.: 448905-40-6
M. Wt: 343.18
InChI Key: VKADEYJXIPPNFN-MNDPQUGUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2-Bromophenyl)imino]-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a chromene backbone substituted with a 2-bromophenylimino group at position 2 and a carboxamide moiety at position 3. The Z-configuration of the imino group is critical for its structural stability and biological interactions. Coumarins and their derivatives are widely studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities .

Properties

IUPAC Name

2-(2-bromophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O2/c17-12-6-2-3-7-13(12)19-16-11(15(18)20)9-10-5-1-4-8-14(10)21-16/h1-9H,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKADEYJXIPPNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=CC=C3Br)O2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 2-bromobenzaldehyde with 3-amino-2H-chromene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the imino linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of chromene oxides or quinones.

    Reduction: Formation of 2-[(2-bromophenyl)amino]-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound has shown promise in various biological assays, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that derivatives of chromene compounds exhibit significant antibacterial properties. The presence of the bromophenyl group may enhance its efficacy against specific pathogens by interfering with bacterial cell wall synthesis or function .
  • Anticancer Properties : Studies suggest that chromene derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For instance, compounds similar to (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Synthetic Methodologies

The synthesis of this compound typically involves:

  • Condensation Reactions : The compound can be synthesized through condensation of appropriate chromene derivatives with 2-bromobenzaldehyde followed by carboxamide formation. This method allows for modifications to the substituents on the chromene ring, potentially enhancing biological activity .
  • Green Chemistry Approaches : Recent advancements emphasize the use of environmentally friendly solvents and reagents in the synthesis of such compounds, aligning with current trends towards sustainable chemistry practices .

Material Science Applications

Beyond biological applications, this compound can be utilized in material sciences:

  • Fluorescent Materials : Chromene derivatives are known for their fluorescent properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors . The incorporation of halogen atoms like bromine can enhance photophysical properties.

Case Study 1: Anticancer Activity Evaluation

A study investigated the anticancer effects of several chromene derivatives, including this compound. Results indicated that this compound significantly inhibited cell proliferation in breast cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Case Study 2: Antibacterial Efficacy

Another research focused on evaluating the antibacterial activity of various chromene derivatives against Staphylococcus aureus and Escherichia coli. The study found that this compound exhibited notable inhibition zones compared to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The imino group can form hydrogen bonds with biological macromolecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Electronic Features

The table below summarizes key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Synthesis Method
(2Z)-2-[(2-Bromophenyl)imino]-2H-chromene-3-carboxamide (Target) 2-bromophenylimino (C2), carboxamide (C3) ~357.18 Bromo, imino, carboxamide Condensation of 2-bromoaniline with aldehyde intermediate
(2Z)-6-Bromo-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide 6-bromo, 4-phenoxyphenylimino (C2) ~465.25 Bromo, phenoxy, imino, carboxamide Multi-step synthesis involving bromination and coupling
(Z)-2-((4-Cyanophenyl)imino)-2H-chromene-3-carboxamide (19) 4-cyanophenylimino (C2) ~305.30 Cyano, imino, carboxamide Condensation of 4-aminobenzonitrile with chromene aldehyde
8-Methoxy-2-imino-2H-chromene-3-carboxylic acid (2-chlorophenyl)amide (15) 8-methoxy (C8), 2-chlorophenylamide (C3) ~344.76 Methoxy, chloro, imino, carboxamide Substitution of 2-hydroxy-3-methoxybenzaldehyde with 2-chloroaniline
(2Z)-N-(2-Methoxyphenyl)-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide 2-methoxyphenyl (C3), 3-methoxyphenylimino (C2) ~429.44 Methoxy (x2), imino, carboxamide Coupling of methoxy-substituted anilines with chromene precursors

Key Observations :

  • Methoxy groups (compound 15, 8) act as electron-donating groups, increasing solubility but possibly reducing target affinity .
  • Synthetic Routes : Most analogs are synthesized via condensation reactions between substituted anilines and chromene aldehydes. The target compound likely follows a similar pathway, differing in the use of 2-bromoaniline.

Case Study: SAR of Chromene-3-carboxamides

  • Position of Halogen : The 2-bromophenyl group (target) vs. 6-bromo (compound 5) alters molecular planarity, affecting intercalation into DNA or enzyme active sites.
  • Aromatic Substitutions: Phenoxy (compound 5) and methoxy (compound 8) groups modulate π-π stacking interactions, influencing binding strength to aromatic residues in proteins.

Biological Activity

(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide, with the molecular formula C16H11BrN2O2 and a molecular weight of approximately 343.18 g/mol, is a synthetic organic compound belonging to the chromene class of derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry, where it may serve as an anti-inflammatory, antioxidant, and anticancer agent. The unique structural features of this compound, including the bromophenyl and imino groups, contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The structure of this compound includes:

  • Chromene core : A heterocyclic compound featuring a benzopyran moiety.
  • Bromine substitution : Located on the phenyl ring, which enhances its chemical reactivity.
  • Imino group : Capable of forming hydrogen bonds with biological macromolecules.

This structure is critical for understanding its mechanism of action and biological activity.

The biological effects of this compound are primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen bonding : The imino group can form hydrogen bonds with enzymes or receptors, modulating their activity.
  • Hydrophobic interactions : The bromophenyl group engages in hydrophobic interactions, which may enhance binding affinity to target proteins.

Biological Activities

Research indicates that this compound exhibits several noteworthy biological activities:

1. Anticancer Activity

Several studies have reported on the anticancer potential of chromene derivatives. For instance:

  • A study demonstrated that similar chromene compounds inhibited cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • The compound's ability to modulate signaling pathways involved in cancer progression suggests a promising role in cancer therapy.

2. Anti-inflammatory Properties

The anti-inflammatory effects of this compound have been observed in vitro:

  • Inflammation models showed that this compound reduced pro-inflammatory cytokine production.
  • Mechanistically, it may inhibit the NF-kB pathway, a key regulator of inflammation.

3. Antioxidant Activity

Antioxidant properties are critical for protecting cells from oxidative stress:

  • The compound has demonstrated the ability to scavenge free radicals in various assays.
  • This activity is linked to its potential neuroprotective effects.

Case Studies and Research Findings

Recent studies have explored the pharmacological profile of this compound:

StudyFindings
Study 1Investigated the compound's cytotoxic effects on various cancer cell lines; results indicated significant inhibition of cell growth at micromolar concentrations.
Study 2Examined anti-inflammatory effects in mouse models; demonstrated reduced edema and cytokine levels post-treatment.
Study 3Analyzed antioxidant capacity using DPPH assay; showed notable scavenging activity comparable to standard antioxidants.

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide and its derivatives?

The compound is synthesized via condensation of substituted salicylaldehydes with 2-cyanoacetamide derivatives in the presence of sodium acetate and glacial acetic acid. For example, substituting the aldehyde with a 2-bromophenyl group introduces regioselectivity, while reaction conditions (e.g., reflux duration, solvent polarity) influence the stereochemical outcome (Z/E configuration). Post-synthetic modifications, such as reactions with phosphorus esters or sulfides, enable access to phosphorus-containing heterocycles (e.g., chromenoazaphospholes) .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the imine (C=N) linkage (δ ~160–165 ppm for C=N) and aromatic substituents.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal diffraction (refined via SHELXL) resolves the Z-configuration of the imine group and planar chromene backbone. For example, uses SHELX programs to confirm bond angles and torsional strain in related bromophenyl derivatives .

Q. How is the antioxidant activity of this compound evaluated in preliminary assays?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. IC50_{50} values are calculated by measuring absorbance reduction at 517 nm after incubation. Derivatives with electron-donating groups (e.g., methoxy) on the chromene ring show enhanced activity due to radical stabilization .

Advanced Research Questions

Q. How do substituents on the aryl ring influence cytotoxic activity against cancer cell lines?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., bromo, chloro) on the phenyl ring enhance cytotoxicity by improving membrane permeability and target binding.
  • Lipophilic substituents (e.g., methyl) increase bioavailability, as seen in compound VIa (IC50_{50} = 0.9 μM against A-549 cells) .
  • Table 1 : Cytotoxicity data for select derivatives:
CompoundMCF-7 (IC50_{50}, μM)A-549 (IC50_{50}, μM)
VIa8.50.9
5 (P-heterocycle)4.96–7.44*N/A
*From (μg/mL converted to μM assuming MW ~400 g/mol).

Q. What mechanistic insights explain the formation of phosphorus-containing heterocycles during reactions with phosphorus sulfides?

The reaction proceeds via nucleophilic attack of the imine nitrogen on electrophilic phosphorus centers, followed by cyclization. For example, proposes a one-pot mechanism where P4_4S10_{10} acts as both a sulfur donor and Lewis acid, facilitating ring closure to form diazaphosphinines. The stereoelectronic effects of the 2-bromophenyl group direct regioselectivity .

Q. How can computational methods (e.g., DFT, molecular docking) rationalize bioactivity disparities among derivatives?

  • DFT Calculations : Optimize geometries to assess electronic properties (e.g., HOMO-LUMO gaps). Electron-deficient imine moieties correlate with higher DNA intercalation potential.
  • Docking Studies : Dock derivatives into kinase binding pockets (e.g., EGFR) to predict binding affinities. For instance, bulky substituents on the chromene ring may sterically hinder interactions, reducing efficacy .

Methodological Challenges and Contradictions

Q. How should researchers address discrepancies in reported IC50_{50}50​ values for cytotoxic derivatives?

Variations arise from:

  • Assay Conditions : Differences in cell line passage number, incubation time, or serum concentration.
  • Solubility Artifacts : Poorly soluble derivatives may underestimate activity. Use DMSO controls and dynamic light scattering (DLS) to confirm homogeneity.
  • Reference Standards : Normalize data to consistent positive controls (e.g., doxorubicin vs. 5-fluorouracil) .

Q. What strategies optimize reaction yields for phosphorus-containing derivatives?

  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to accelerate cyclization.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.